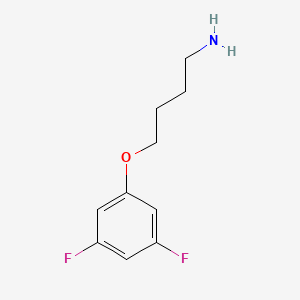

4-(3,5-Difluorophenoxy)butan-1-amine

Descripción general

Descripción

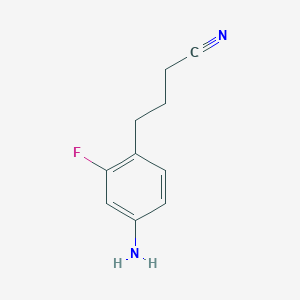

4-(3,5-Difluorophenoxy)butan-1-amine , also known by its chemical formula C10H13F2NO , is a synthetic organic compound. Its molecular weight is approximately 185.22 g/mol . This compound features a butylamine group (–NH2) attached to a 3,5-difluorophenoxy moiety.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Minilibrary Construction and Cytotoxicity Studies

A minilibrary constructed using a solution-phase synthesis involved coupling core amino compounds, including butan-1-amine, with carboxylic acids. This study found increased cytotoxicity against MCF-7 and A549 cells for certain analogues, suggesting potential applications in cancer research (Chiang et al., 2009).

Crystal Structures of Butyrate and 1,3-Dioxane Derivatives

The synthesis of butyrate derivatives, including a compound related to 4-(3,5-Difluorophenoxy)butan-1-amine, was analyzed. The crystal structures of these compounds were studied using spectroscopic techniques and single crystal X-ray diffraction, providing insights into their structural properties (Jebas et al., 2013).

Electrochromic Devices with Conducting Copolymers

A study on electrochromic devices used a polymer precursor related to 4-(3,5-Difluorophenoxy)butan-1-amine. The research demonstrated the potential of these materials in creating multicolored electrochromic devices with improved properties like redox stability and switching time (Yagmur et al., 2013).

Aminolysis Studies

The aminolysis of a compound structurally similar to 4-(3,5-Difluorophenoxy)butan-1-amine was studied, showing successful reactions under specific conditions. This study is relevant for understanding the chemical behavior of similar compounds in different reaction media (Novakov et al., 2017).

Asymmetric Synthesis of Amines

Research on N-tert-butanesulfinyl imines, closely related to the chemical structure , provided insights into their use in the asymmetric synthesis of amines. This is significant for developing enantioenriched amines for various applications (Ellman et al., 2002).

Biocatalytic Reductive Amination

A study focused on the biocatalytic synthesis of short-chain chiral amines using amine dehydrogenases. This research is pertinent for the production of small optically active molecules, including those related to 4-(3,5-Difluorophenoxy)butan-1-amine (Ducrot et al., 2021).

Applications in Material Chemistry

Another area of application is the synthesis of biobased amines for material chemistry. This encompasses the development of biobased polymers and other materials using amines as key intermediates (Froidevaux et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3,5-difluorophenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRZRFVMCPUZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

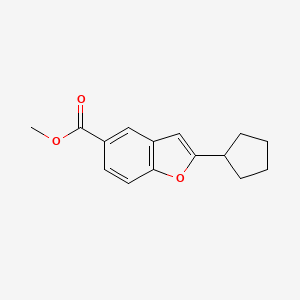

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

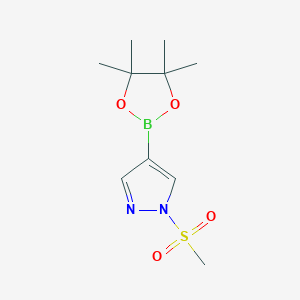

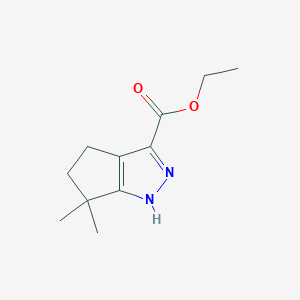

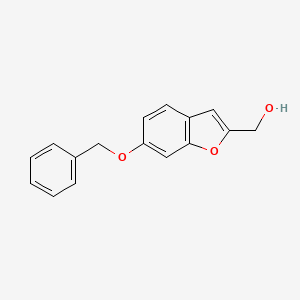

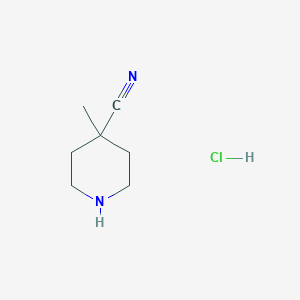

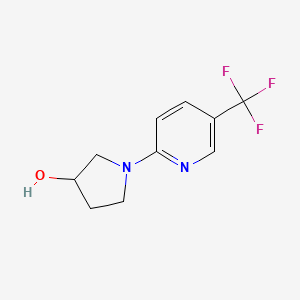

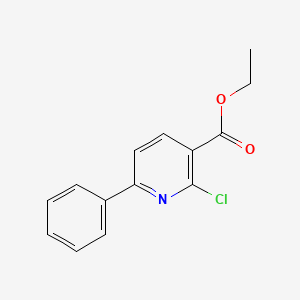

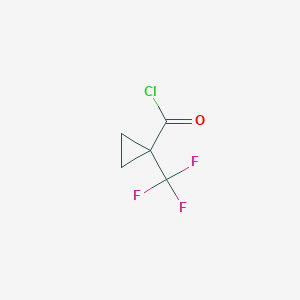

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)

![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)

![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)